2-(Ethylsulfanyl)benzonitrile
Overview
Description
2-(Ethylsulfanyl)benzonitrile is an organic compound with the molecular formula C9H9NS It is characterized by the presence of an ethylsulfanyl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Ethylsulfanyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzonitrile with ethanethiol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylsulfanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)benzonitrile depends on the specific context of its use. In chemical reactions, the ethylsulfanyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The nitrile group can participate in various transformations, contributing to the compound’s versatility.
Molecular Targets and Pathways:
Nucleophilic Substitution: The ethylsulfanyl group can be targeted by electrophiles.
Reduction: The nitrile group can be reduced to amines, which can further participate in biological pathways.
Comparison with Similar Compounds
Benzonitrile: Lacks the ethylsulfanyl group, making it less versatile in certain reactions.
2-(Methylsulfanyl)benzonitrile: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.
2-(Phenylsulfanyl)benzonitrile: Contains a phenyl group, which significantly alters its chemical behavior and applications.
Uniqueness: 2-(Ethylsulfanyl)benzonitrile is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-ethylsulfanylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLMZPFXXUVDMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90528586 | |
Record name | 2-(Ethylsulfanyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90528586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64633-76-7 | |
Record name | 2-(Ethylsulfanyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90528586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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